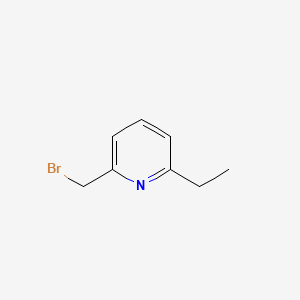
2-(Bromomethyl)-6-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-ethylpyridine is an organic compound that belongs to the class of pyridines. It is characterized by a bromomethyl group attached to the second position and an ethyl group attached to the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 6-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of 6-ethylpyridine and N-bromosuccinimide in a solvent, followed by irradiation with UV light to initiate the bromination reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-ethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of 6-ethylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives of 6-ethylpyridine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-ethylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Bromomethyl)-6-ethylpyridine is unique due to the presence of both a bromomethyl and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for the synthesis of a diverse array of derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H10BrN |
|---|---|
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-ethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6H2,1H3 |
Clave InChI |
SROQIKSXGIUWIU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
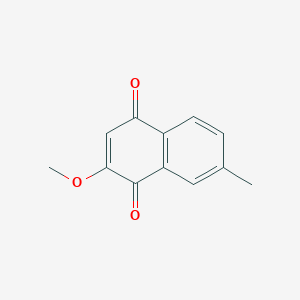
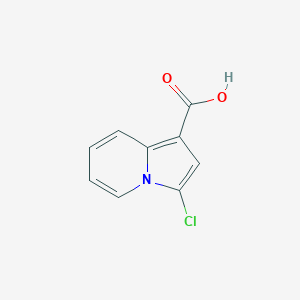
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)

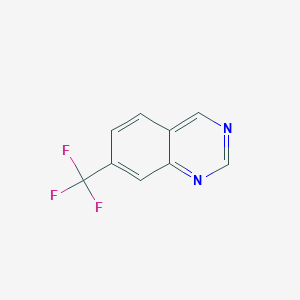
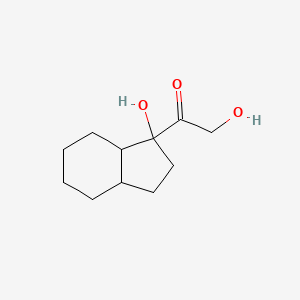
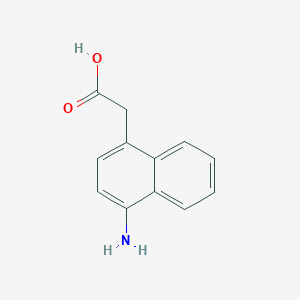
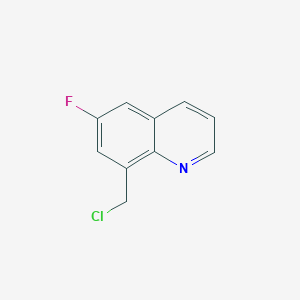

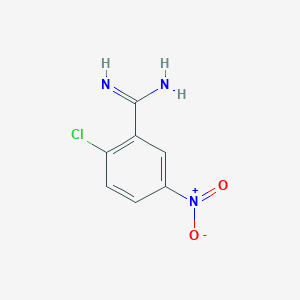
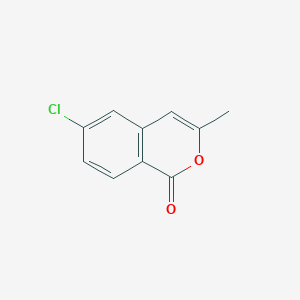
![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
